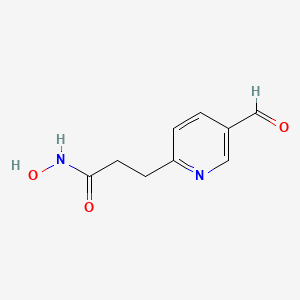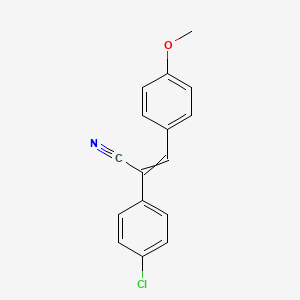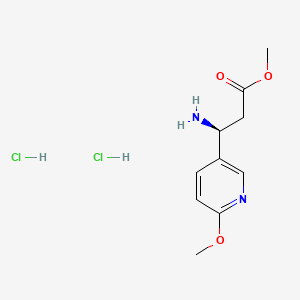![molecular formula C10H10Cl2N2O2 B11727049 N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)
N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(3,4-dichlorophényl)éthylidène]méthoxycarbohydrazide est un composé chimique de formule moléculaire C10H10Cl2N2O2. Il est connu pour sa structure unique, qui comprend un groupe dichlorophényle et un fragment méthoxycarbohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N'-[1-(3,4-dichlorophényl)éthylidène]méthoxycarbohydrazide implique généralement la condensation de la 3,4-dichloroacétophénone avec le méthoxycarbohydrazide. La réaction est généralement effectuée en présence d'un catalyseur acide, tel que l'acide chlorhydrique, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le N'-[1-(3,4-dichlorophényl)éthylidène]méthoxycarbohydrazide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
N'-[1-(3,4-dichlorophényl)éthylidène]méthoxycarbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution avec des nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner lieu à divers dérivés substitués du composé d'origine.
Applications de la recherche scientifique
N'-[1-(3,4-dichlorophényl)éthylidène]méthoxycarbohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou principe actif.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme réactif dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du N'-[1-(3,4-dichlorophényl)éthylidène]méthoxycarbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le groupe dichlorophényle peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Le fragment méthoxycarbohydrazide peut également jouer un rôle dans la liaison aux molécules biologiques, affectant leur fonction. Les voies et les cibles exactes font l'objet de recherches en cours et peuvent varier en fonction de l'application spécifique.
Applications De Recherche Scientifique
N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxycarbohydrazide moiety may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[1-(3,4-dichlorophényl)éthylidène]-2-(4-méthylphénoxy)acétohydrazide
- N'-[1-(3,4-dichlorophényl)éthylidène]-2-phényl-4-quinoléinecarbohydrazide
Unicité
N'-[1-(3,4-dichlorophényl)éthylidène]méthoxycarbohydrazide est unique en raison de sa combinaison spécifique d'un groupe dichlorophényle et d'un fragment méthoxycarbohydrazide. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui peut être avantageux dans des contextes spécifiques.
Propriétés
Formule moléculaire |
C10H10Cl2N2O2 |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
methyl N-[1-(3,4-dichlorophenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(13-14-10(15)16-2)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
ZQMXGUXUENZYOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


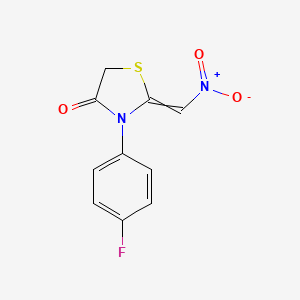
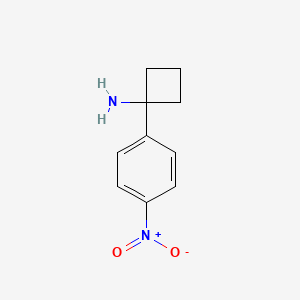

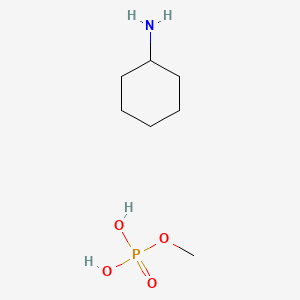

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
![(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)

